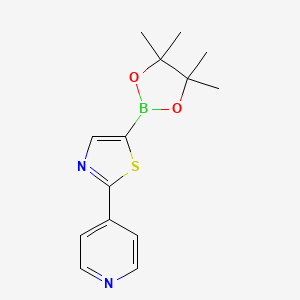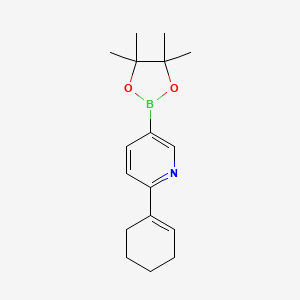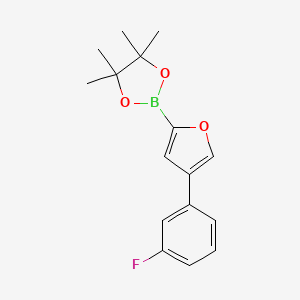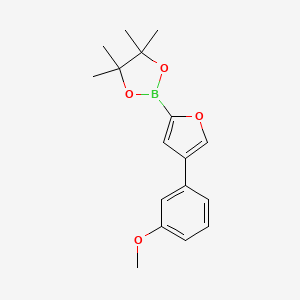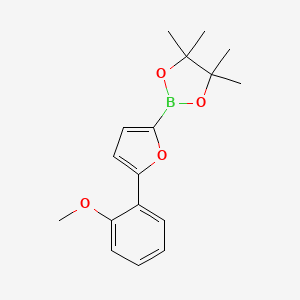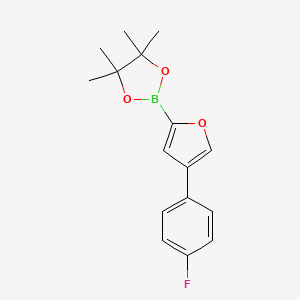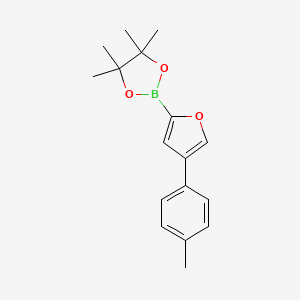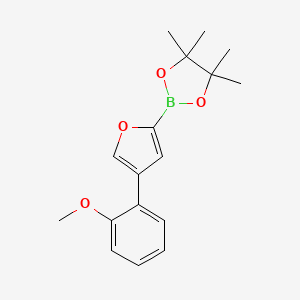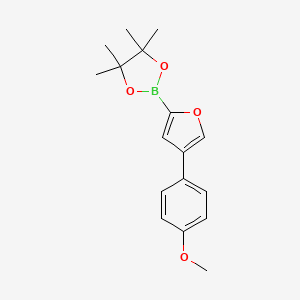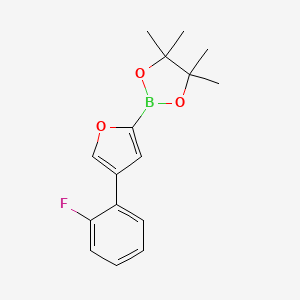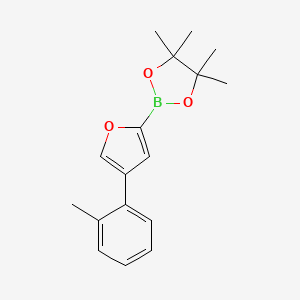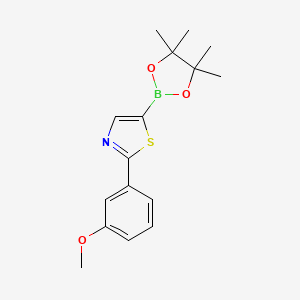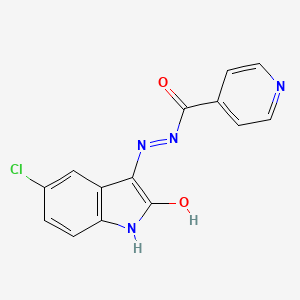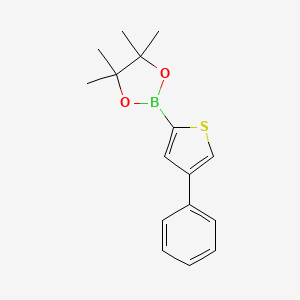
4,4,5,5-tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a phenylthiophene moiety. It is often used in organic synthesis and materials science due to its versatile reactivity and stability.
作用机制
Target of Action
4-Phenylthiophene-2-boronic acid pinacol ester, also known as a boronate ester, is primarily used in metal-catalyzed carbon-carbon bond formation reactions . The primary targets of this compound are the carbon atoms in the molecules that it interacts with. The role of these targets is to form new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura reaction . This reaction involves the coupling of an organoboron compound (like our boronate ester) with a halide or pseudo-halide using a palladium catalyst . The boronate ester donates a carbon group to the palladium catalyst, which then transfers it to the halide or pseudo-halide . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura reaction is a key pathway affected by the action of 4-Phenylthiophene-2-boronic acid pinacol ester . This reaction is a type of cross-coupling reaction, which is a fundamental process in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide variety of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
The pharmacokinetics of 4-Phenylthiophene-2-boronic acid pinacol ester are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .
Result of Action
The primary result of the action of 4-Phenylthiophene-2-boronic acid pinacol ester is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific reactants used in the Suzuki–Miyaura reaction . The molecular and cellular effects of the compound’s action would therefore depend on the nature of these products .
Action Environment
The action, efficacy, and stability of 4-Phenylthiophene-2-boronic acid pinacol ester are influenced by several environmental factors. As mentioned earlier, the compound is susceptible to hydrolysis, particularly at physiological pH . This suggests that its stability and efficacy may be reduced in aqueous environments . Additionally, the Suzuki–Miyaura reaction requires a palladium catalyst , so the presence and availability of this catalyst in the environment would also influence the compound’s action.
生化分析
Biochemical Properties
The 4-Phenylthiophene-2-boronic acid pinacol ester plays a significant role in biochemical reactions. It is involved in the Suzuki–Miyaura coupling, a process that forms carbon-carbon bonds . The boron moiety in the compound can be converted into a broad range of functional groups
Molecular Mechanism
The molecular mechanism of action of 4-Phenylthiophene-2-boronic acid pinacol ester involves its role in the Suzuki–Miyaura coupling . In this reaction, the boron moiety in the compound is converted into various functional groups
Temporal Effects in Laboratory Settings
It is known that boronic esters, including 4-Phenylthiophene-2-boronic acid pinacol ester, are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .
Metabolic Pathways
It is known that the boron moiety in the compound can be converted into a broad range of functional groups .
准备方法
The synthesis of 4,4,5,5-tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 4-phenylthiophene-2-boronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux in an appropriate solvent, such as toluene or tetrahydrofuran, for several hours. After completion, the product is purified by column chromatography or recrystallization .
化学反应分析
4,4,5,5-Tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert it into boronates or other reduced forms.
Substitution: It can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with halides to form biaryl compounds. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or dimethylformamide.
科学研究应用
4,4,5,5-Tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound is utilized in the development of fluorescent probes and sensors due to its photophysical properties.
相似化合物的比较
4,4,5,5-Tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane: Similar structure but with a bromine substituent, making it more reactive in certain cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane: Contains a methyl group, which can influence its reactivity and stability.
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane: The nitro group imparts different electronic properties, affecting its behavior in chemical reactions.
These comparisons highlight the unique properties of this compound, particularly its stability and versatility in various applications.
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO2S/c1-15(2)16(3,4)19-17(18-15)14-10-13(11-20-14)12-8-6-5-7-9-12/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEQUOGEMIDLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
